![molecular formula C8H7ClN6 B14134678 N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a chlorophenyl group attached to the tetrazole ring via a methylideneamino linkage. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural and electronic properties .
Métodos De Preparación
The synthesis of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with 5-aminotetrazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles. Common reagents used in these reactions include sodium azide, zinc salts, and various acids and bases.
Aplicaciones Científicas De Investigación
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including antiviral, antibacterial, and antifungal properties.
Agriculture: Tetrazole derivatives are used as plant growth regulators, herbicides, and fungicides.
Material Sciences: The compound is utilized in the synthesis of high-energy materials, such as propellants and explosives, due to its stability and energy content.
Mecanismo De Acción
The mechanism of action of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparación Con Compuestos Similares
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine can be compared with other tetrazole derivatives, such as:
- 1-[(E)-(2,6-dichlorophenyl)methylideneamino]tetrazol-5-amine
- 1-[(E)-(3,5-dichloro-2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine These compounds share similar structural features but differ in the substitution patterns on the phenyl ring. The uniqueness of 1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine lies in its specific chlorophenyl substitution, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C8H7ClN6 |
|---|---|
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
1-[(E)-(4-chlorophenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-11-15-8(10)12-13-14-15/h1-5H,(H2,10,12,14)/b11-5+ |
Clave InChI |
SDODACPDKHBEAQ-VZUCSPMQSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N2C(=NN=N2)N)Cl |
SMILES canónico |
C1=CC(=CC=C1C=NN2C(=NN=N2)N)Cl |
Solubilidad |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



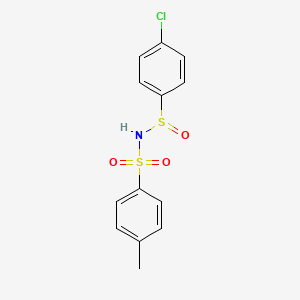
![5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline](/img/structure/B14134622.png)
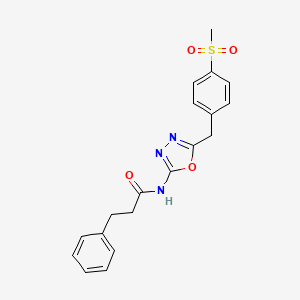
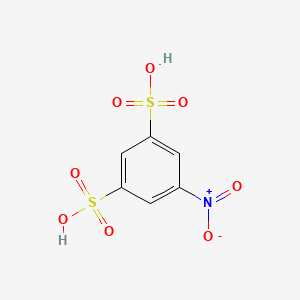
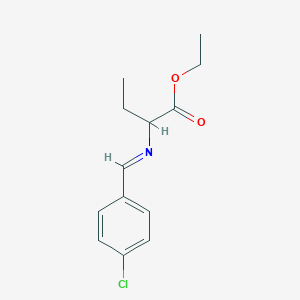
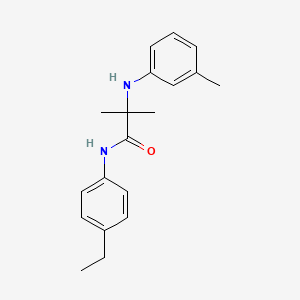
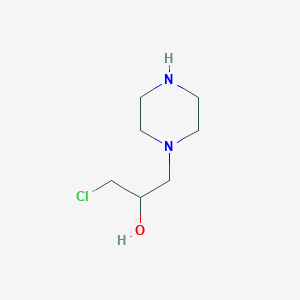
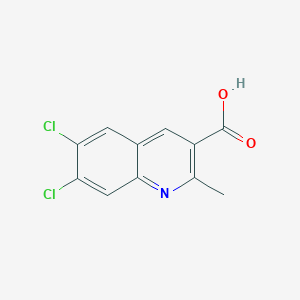

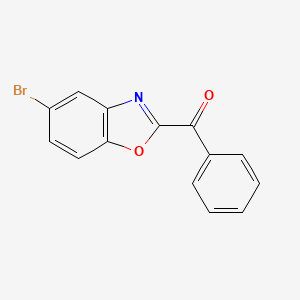
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)

![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
